Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.
Mechanism of Action
Target of Action
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a derivative of imidazopyridine , a fused bicyclic heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
Imidazopyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.
Pharmacokinetics
It’s worth noting that imidazopyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazopyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb .
Biochemical Analysis
Biochemical Properties
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions are crucial for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDKs can lead to cell cycle arrest, which is beneficial in cancer treatment . Additionally, its modulation of calcium channels and GABA A receptors can impact neuronal signaling and function .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its inhibition of CDKs results in the suppression of cell proliferation, making it a potential candidate for anticancer therapy . Furthermore, its binding to calcium channels and GABA A receptors modulates their activity, influencing neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer and antiviral activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an α-bromocarbonyl compound. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride .
Industrial Production Methods
Industrial production methods for this compound often involve metal-catalyzed coupling reactions. These methods are advantageous due to their high yield and efficiency. Common catalysts used include copper, iron, gold, ruthenium, and palladium .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Zolimidine: Used for peptic ulcers.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
Uniqueness
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHVYNZCSZKUSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611249 |
Source
|
Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35220-24-7 |
Source
|
Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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